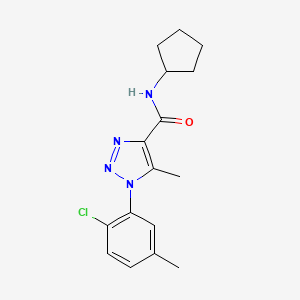
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane, often referred to as TBIS, is a heterocyclic compound containing both an amine and a sulfonamide functional group. It is a colorless, odorless, and highly water-soluble compound that has recently become a popular research tool for many scientific and medical applications. TBIS has been used in a variety of studies, such as drug design, chemical synthesis, and biochemical and physiological studies. Its versatility and range of applications have led to an increased interest in its synthesis, mechanisms of action, and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of TBIS is not yet fully understood. However, it is believed that TBIS acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and as an activator of other enzymes, such as proteases. TBIS is also believed to interact with certain receptors, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
TBIS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TBIS can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and activate other enzymes, such as proteases. In vivo studies have shown that TBIS can reduce inflammation and modulate the activity of G-protein coupled receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TBIS in laboratory experiments include its high water solubility, its low toxicity, and its ability to modulate the activity of enzymes and receptors. The limitations of using TBIS include its low stability, its relatively low potency, and its potential to interfere with other drugs or compounds.
Direcciones Futuras
Future research on TBIS could focus on understanding its mechanism of action and developing new methods for synthesizing TBIS. Additionally, further research could be done to investigate the potential therapeutic applications of TBIS and its potential interactions with other drugs or compounds. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing TBIS.
Métodos De Síntesis
TBIS can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the condensation of a tert-butylbenzoyl chloride and an imidazole-4-sulfonamide. Other methods, such as the Buchwald-Hartwig coupling reaction and the Ugi reaction, have also been used to synthesize TBIS.
Aplicaciones Científicas De Investigación
TBIS has been used in a variety of scientific and medical studies. In drug design, TBIS has been used to synthesize various drug candidates and to study their pharmacokinetics and pharmacodynamics. In chemical synthesis, TBIS has been used to synthesize various organic compounds, such as amino acids and peptides. In biochemical and physiological studies, TBIS has been used to study the effects of various drugs on biological systems.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-19(2,3)16-7-5-15(6-8-16)18(24)22-9-4-10-23(12-11-22)27(25,26)17-13-20-14-21-17/h5-8,13-14H,4,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKCPGUDHFARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)
![3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6422114.png)


![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6422139.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B6422150.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)
![1-(2,5-dimethoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6422168.png)
![4-hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6422176.png)
![(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422195.png)
![3-phenyl-N'-[(1E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422202.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(1E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422209.png)